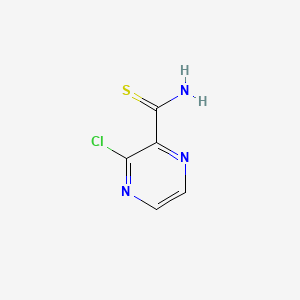
1-Amino-2-(tetrahydro-2h-pyran-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol is an organic compound with the molecular formula C8H17NO2. It is a derivative of tetrahydropyran and contains both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an appropriate amine under controlled conditions. For example, the reaction of tetrahydropyran with ammonia or a primary amine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to modulation of enzyme activity and receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydropyran: A similar compound with an amino group attached to the tetrahydropyran ring.
3-Aminotetrahydrofuran: Another related compound with an amino group attached to the tetrahydrofuran ring.
Uniqueness
1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol is unique due to its specific structure, which combines the properties of both tetrahydropyran and an amino alcohol. This makes it a versatile compound with a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1-amino-2-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(10,6-9)7-2-4-11-5-3-7/h7,10H,2-6,9H2,1H3 |
Clé InChI |
ZHYUSYRWXVRYLB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(C1CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



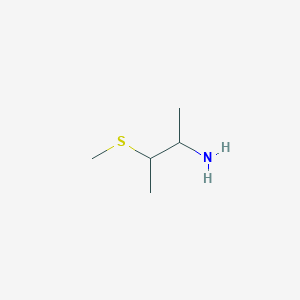
![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
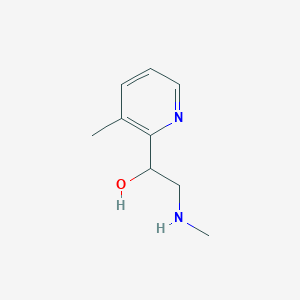

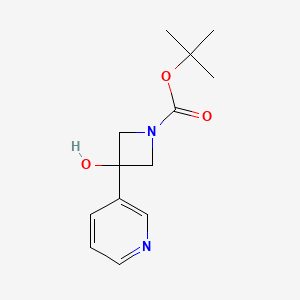
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)

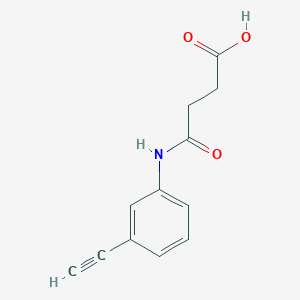
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)



